ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate
Description
Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate is a synthetic coumarin derivative characterized by a chromene-2-one core linked via an amide bond to a para-substituted ethyl benzoate group. The chromene-2-one (coumarin) moiety is known for its planar aromatic structure and bioactivity, while the ethyl benzoate group introduces ester functionality, influencing solubility and reactivity.
Properties
IUPAC Name |
ethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)15-11-13-5-3-4-6-16(13)25-19(15)23/h3-11H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISJYZJMFQOBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chromene Core
The synthesis typically begins with constructing the 2-oxo-2H-chromene (coumarin) backbone. A common method involves the condensation of 2-hydroxybenzaldehyde derivatives with β-keto esters. For example, 6-bromo-4-chloro-chromen-2-one is synthesized by reacting 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine. Subsequent palladium-catalyzed cross-coupling introduces substituents at the 4-position. In one protocol, 6-bromo-4-(4-isobutylphenyl)chromen-2-one was synthesized using [1,1′-bis(diphenylphosphino)ferrocene]palladium dichloride (PdCl2(dppf)) as a catalyst, achieving quantitative yield under reflux in acetonitrile.
Reaction Conditions
- Catalyst : PdCl2(dppf)·CH2Cl2 (0.1 equiv)
- Solvent : MeCN, reflux (2 hours)
- Base : K3PO4 (3 equiv)
- Yield : >95%
Green Chemistry Approaches Using Ionic Liquids
Solvent-Free One-Pot Synthesis
Recent advancements emphasize eco-friendly methods. A three-component reaction involving aldehydes, dicyclohexylamine, and 4-hydroxycoumarin in the presence of the ionic liquid triethylammonium hydrogen sulfate ([Et3NH][HSO4]) has been reported. This method avoids toxic solvents and reduces reaction times. For example, ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate analogs were synthesized in one pot at 80°C with yields exceeding 80%.
Advantages of Ionic Liquid Catalysis
- Recoverability : The ionic liquid is reused for up to five cycles without significant loss in activity.
- Reaction Efficiency : Eliminates the need for column chromatography, simplifying purification.
Functional Group Transformations and Intermediate Modifications
Nitration and Reduction Sequences
Substituents on the chromene ring are introduced post-synthesis. For example, nitration at the 6-position using concentrated HNO3/H2SO4 produces 6-nitro derivatives, which are subsequently reduced to amines using SnCl2/HCl. This stepwise functionalization enables diversification of the coumarin scaffold.
Esterification and Saponification
The ethyl benzoate group is introduced via esterification of 4-aminobenzoic acid with ethanol under acidic conditions. Conversely, saponification with NaOH yields the carboxylic acid derivative, which can be re-esterified to modify solubility or reactivity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Key spectral data for this compound include:
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
Optimization Strategies and Yield Enhancement
Catalytic System Tuning
The choice of catalyst significantly impacts yield. PdCl2(dppf) outperforms other palladium sources in cross-coupling reactions, achieving near-quantitative conversion. Similarly, using TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst improves interfacial interactions in biphasic systems.
Solvent and Temperature Effects
Polar aprotic solvents like DMSO enhance amide bond formation, while elevated temperatures (80–100°C) accelerate reaction kinetics. However, prolonged heating risks chromene ring degradation, necessitating careful optimization.
Comparative Analysis of Synthesis Routes
| Method | Catalyst/Reagent | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Palladium cross-coupling | PdCl2(dppf) | 95% | High selectivity, scalable | Costly catalysts, inert conditions |
| Ionic liquid synthesis | [Et3NH][HSO4] | 80% | Solvent-free, recyclable catalyst | Limited substrate scope |
| Conventional coupling | DCC/EDC | 70–85% | Mild conditions, broad applicability | Requires purification steps |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Medicinal Applications
Anticancer Properties
Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | HCT-116 | 1.36 |
| B | MDA-MB-231 | 6.67 |
| C | A549 | 5.12 |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| D | Staphylococcus aureus | 12 |
| E | Escherichia coli | 11 |
Biological Applications
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation, such as arthritis or asthma.
Mechanism of Action
The compound's biological activity is believed to stem from its ability to modulate enzyme activities involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Chemical Synthesis and Research Applications
Building Block for Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functionalizations that can lead to the development of new compounds with enhanced biological activities.
Case Studies
Case Study on Anticancer Activity
A notable study focused on the anticancer effects of this compound derivatives on MDA-MB-231 cells. It was found that these compounds could effectively induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.
Case Study on Antibacterial Properties
Another study examined the antibacterial efficacy of similar compounds against various bacterial strains. The results indicated significant inhibition with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic profile for these derivatives.
Mechanism of Action
The mechanism by which Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate exerts its effects involves the inhibition of specific enzymes and pathways. The compound interacts with molecular targets such as kinases and proteases, leading to the modulation of cellular processes. The chromene moiety is known to play a crucial role in binding to the active sites of these enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromene Ring
Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-amido)benzoate
- Structure : A methoxy (-OCH₃) group at position 6 of the chromene ring.
- Impact :
- Electronic Effects : Methoxy acts as an electron-donating group, enhancing resonance stabilization of the chromene core.
- Solubility : Increased polarity compared to the unsubstituted parent compound, improving aqueous solubility .
- Biological Activity : Methoxy-substituted coumarins often exhibit enhanced pharmacological properties, such as enzyme inhibition or antimicrobial activity .
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- Structure : Bromine substituent at position 6 and a carboxylic acid group replacing the benzoate ester.
- Reactivity: The carboxylic acid group enables salt formation or conjugation, contrasting with the ester’s hydrolytic stability .
Compound 4g ()
- Structure: 8-Methoxy-2-oxo-2H-chromene-3-yl linked to a thiazolidinone-acetic acid moiety.
- Impact: Hydrogen Bonding: The thiazolidinone and acetic acid groups introduce additional hydrogen-bonding sites, affecting crystallization and biological interactions. Melting Point: 206–208°C, higher than typical coumarin esters due to increased molecular rigidity .
Variations in the Benzoate Moiety
Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate
- Structure : Methyl ester instead of ethyl.
- Physical Properties: Lower molecular weight (294.28 g/mol vs. 308.31 g/mol for ethyl) may slightly alter melting points .
Ethyl 4-(dimethylamino)benzoate ()
- Structure: Dimethylamino (-N(CH₃)₂) substituent on the benzoate.
- Impact: Reactivity: The dimethylamino group acts as a co-initiator in photopolymerization, demonstrating higher reactivity than methacrylate-based analogs. Degree of Conversion: Enhanced crosslinking efficiency in resin cements due to electron-donating effects .
Comparison with Pyrimidine and Isoxazole Derivatives
Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate ()
- Structure : Pyrimidine ring replaces the chromene core.
- Impact :
I-6230 and I-6373 ()
- Structure: Phenethylamino linker with pyridazine or isoxazole substituents.
- Impact :
Crystallography and Molecular Geometry
- Chromene Derivatives : The chromene ring in this compound adopts a planar conformation, facilitating stacking interactions. Substituents like methoxy or bromo alter dihedral angles (e.g., 3.92° in pyrimidine analogs), impacting crystal packing .
- Hydrogen Bonding: Amide and ester groups participate in hydrogen-bonding networks, critical for crystal stability and solubility. For example, the thiazolidinone in compound 4g forms intermolecular H-bonds with acetic acid, raising its melting point .
Biological Activity
Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.
Chemical Structure and Properties
This compound features a chromene core linked to an amido and benzoate moiety, which contributes to its unique biological profile. The chromene structure is known for its ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μg/mL |
| Escherichia coli | 31.25 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
The compound demonstrates bactericidal effects by inhibiting protein synthesis and disrupting cell wall integrity, which is crucial for its antimicrobial efficacy .
2. Anticancer Properties
This compound has shown potential as an anticancer agent in several studies. It appears to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : The compound has been reported to reduce the viability of cancer cells in vitro.
- Induction of apoptosis : It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.
In one study, the compound exhibited a significant reduction in tumor growth in xenograft models, highlighting its potential for therapeutic applications.
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
| Inflammatory Mediator | Inhibition Percentage (%) |
|---|---|
| TNF-alpha | 70% |
| IL-6 | 65% |
| COX-2 | 80% |
The compound's mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development in anti-inflammatory therapies.
4. Antiviral Activity
Emerging studies suggest that this compound may possess antiviral properties, particularly against HIV and other viruses. Its mechanism of action includes:
- Inhibition of viral replication : The compound interferes with viral entry and replication within host cells.
- Modulation of host immune response : It enhances the host's antiviral response by upregulating interferon production.
Preliminary results indicate promising IC50 values against HIV, suggesting further exploration in antiviral drug development .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against multi-drug resistant bacterial strains, demonstrating significant activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Q & A
Q. Critical Variables :
| Variable | Impact |
|---|---|
| Solvent | DMF enhances solubility but may require post-synthesis purification. |
| Coupling Agent | EDCI/HOBt outperforms DCC due to reduced racemization. |
| Temperature | Reflux improves reaction kinetics but risks decomposition above 80°C. |
Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
Answer:
Discrepancies in NMR or IR data (e.g., amide vs. ester carbonyl signals) are resolved via single-crystal X-ray diffraction. For example:
- SHELXL Refinement : Anisotropic displacement parameters clarify bond lengths (e.g., C=O bonds: amide ~1.23 Å, ester ~1.32 Å) .
- Hydrogen Bonding Analysis : Graph-set analysis (Etter’s rules) identifies motifs like chains, confirming intermolecular interactions that influence spectral shifts .
Case Study : A 2023 study resolved conflicting NMR peaks (δ 165–170 ppm) by correlating crystallographic data with DFT-calculated chemical shifts, confirming the amide’s electron-withdrawing effect .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- FT-IR : Confirms amide (N–H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) groups.
- NMR : Key signals include:
- Ethyl ester protons: δ 1.3 (t, 3H), 4.3 (q, 2H).
- Chromene aromatic protons: δ 6.8–8.2 (m, 7H).
- LC-MS : Validates molecular ion [M+H]⁺ at m/z 353.3 (calculated: 353.1) .
Pitfalls : Overlapping signals in crowded aromatic regions (δ 7.0–8.0 ppm) may require -DEPT or HSQC for unambiguous assignment.
Advanced: How do hydrogen-bonding patterns in the crystal lattice affect the compound’s stability and solubility?
Answer:
X-ray studies reveal:
Q. Implications :
| Property | Effect |
|---|---|
| Thermal Stability | Increased melting point due to dense packing. |
| Solubility | Poor in polar solvents (e.g., water: <0.1 mg/mL) due to hydrophobic layers. |
Basic: What are the common byproducts during synthesis, and how are they mitigated?
Answer:
- Byproducts :
- Ester Hydrolysis : Forms 4-(2-oxo-2H-chromene-3-amido)benzoic acid (traces of water in DMF).
- Dimerization : Occurs at high concentrations (>0.5 M).
- Mitigation :
- Use molecular sieves or anhydrous solvents.
- Optimize concentration to 0.2–0.3 M .
Analytical Confirmation : LC-MS identifies hydrolysis products (m/z 325.1) and dimers (m/z 705.3).
Advanced: How does the electron-withdrawing amide group influence the chromene ring’s photophysical properties?
Answer:
The amide group induces:
- Redshifted Absorption : λₘₐₓ shifts from 320 nm (unsubstituted chromene) to 345 nm due to extended conjugation.
- Fluorescence Quenching : Quantum yield drops from Φ = 0.45 (methyl ester analog) to Φ = 0.12 due to intramolecular charge transfer (ICT) .
Q. Experimental Design :
- TD-DFT Calculations : Compare HOMO-LUMO gaps (ΔE = 3.2 eV) with experimental UV-Vis data.
- Solvatochromism : Test in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to confirm ICT .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
-
Temperature : Store at –20°C in amber vials to prevent photodegradation.
-
Humidity : <30% RH to avoid hydrolysis (hygroscopicity index: 0.58).
-
Stability Data :
Condition Degradation (%) 25°C/60% RH 12% over 6 months. –20°C/dry <2% over 12 months .
Advanced: Can computational methods predict biological activity based on structural analogs?
Answer:
Molecular Docking :
- Targets : COX-2 (PDB: 5KIR) and EGFR (PDB: 1M17) show binding affinity (ΔG = –8.2 kcal/mol) due to the chromene core’s planar structure.
- SAR Analysis : Amide substitution at C3 enhances selectivity over kinase inhibitors by 15-fold compared to C7-substituted analogs .
Validation : In vitro assays (IC₅₀ = 2.3 μM for COX-2 inhibition) align with docking results within 10% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
